EN40
Overview
Description
EN40 is a potent, selective inhibitor of aldehyde dehydrogenase 3A1 (ALDH3A1). It acts as a covalent ligand and exhibits an IC50 value of 2 micromolar. This compound has shown significant potential in scientific research, particularly in the field of cancer therapy .
Preparation Methods
The synthetic route for EN40 involves the use of specific reagents and conditions to achieve the desired chemical structure. The compound is typically synthesized through a series of organic reactions, including the formation of covalent bonds with aldehyde dehydrogenase 3A1. The industrial production methods for this compound are not extensively documented, but it is known that the compound is prepared in a controlled laboratory environment to ensure high purity and efficacy .
Chemical Reactions Analysis
EN40 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: The compound can also undergo reduction reactions, resulting in the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .
Scientific Research Applications
EN40 has a wide range of scientific research applications, including:
Chemistry: Used as a selective inhibitor in various chemical reactions to study the behavior of aldehyde dehydrogenase 3A1.
Biology: Employed in biological studies to understand the role of ALDH3A1 in cellular processes.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment, particularly in lung cancer therapy.
Industry: Utilized in the development of new drugs and therapeutic agents due to its selective inhibitory properties
Mechanism of Action
EN40 exerts its effects by selectively inhibiting aldehyde dehydrogenase 3A1. The compound binds covalently to the active site of the enzyme, preventing it from catalyzing the oxidation of aldehydes. This inhibition disrupts the metabolic pathways involving aldehydes, leading to various cellular effects. In cancer therapy, this compound has shown strong anti-tumorigenic effects by impairing the survival of cancer cells .
Comparison with Similar Compounds
EN40 is unique in its selective inhibition of aldehyde dehydrogenase 3A1. Similar compounds include:
Disulfiram: Another inhibitor of aldehyde dehydrogenase, but less selective compared to this compound.
Aldehyde dehydrogenase inhibitors: A broad category of compounds that inhibit various isoforms of aldehyde dehydrogenase. This compound stands out due to its high selectivity and potency, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
1-[5-(furan-2-yl)-4-methyl-3,6-dihydro-2H-pyridin-1-yl]prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-13(15)14-7-6-10(2)11(9-14)12-5-4-8-16-12/h3-5,8H,1,6-7,9H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNKILJNUUDFFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CN(CC1)C(=O)C=C)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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